Lead bis(didodecylbenzenesulphonate)
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Overview
Description
Lead bis(didodecylbenzenesulphonate) is a chemical compound with the molecular formula C60H106O6PbS2. It is a lead-based compound where lead is coordinated with two didodecylbenzenesulphonate ligands. This compound is known for its unique properties and applications in various fields, including industrial and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lead bis(didodecylbenzenesulphonate) typically involves the reaction of lead salts with didodecylbenzenesulphonic acid. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the complete formation of the desired product .
Industrial Production Methods: In industrial settings, the production of lead bis(didodecylbenzenesulphonate) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the careful addition of reactants and continuous removal of by-products to maintain the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Lead bis(didodecylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: It can be reduced to form lead metal and other reduced species.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed:
Oxidation: Lead oxides and sulphonate derivatives.
Reduction: Lead metal and reduced organic compounds.
Substitution: New organolead compounds with different functional groups.
Scientific Research Applications
Lead bis(didodecylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: It is used in the production of specialized materials and as an additive in lubricants and coatings .
Mechanism of Action
The mechanism of action of lead bis(didodecylbenzenesulphonate) involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt normal cellular functions by binding to proteins and altering their activity. This can lead to various biochemical effects, including inhibition of enzyme activity and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Lead bis(methanesulphonate): Similar in structure but with methanesulphonate ligands.
Lead bis(tetrafluoroborate): Contains tetrafluoroborate ligands instead of didodecylbenzenesulphonate.
Lead bis(acetate): Features acetate ligands and is commonly used in different industrial applications .
Uniqueness: Lead bis(didodecylbenzenesulphonate) is unique due to its specific ligand structure, which imparts distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other lead-based compounds .
Biological Activity
Lead bis(didodecylbenzenesulphonate) is a complex organic compound that has garnered attention for its potential biological activities and applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Lead bis(didodecylbenzenesulphonate) is a lead salt of didodecylbenzenesulfonic acid. The compound's structure consists of long hydrophobic alkyl chains attached to a sulfonate group, which contributes to its surfactant properties. This unique configuration allows it to interact with biological membranes and proteins, influencing its biological activity.
Mechanisms of Biological Activity
The biological activity of lead bis(didodecylbenzenesulphonate) can be attributed to several mechanisms:
- Protein Denaturation : The compound may denature proteins by disrupting hydrogen bonds and hydrophobic interactions, leading to loss of function.
- Enzyme Inactivation : It can inhibit essential enzymes by altering their active sites or disrupting their structural integrity.
- Membrane Disruption : The surfactant properties allow it to integrate into lipid bilayers, increasing permeability and potentially leading to cell lysis.
Toxicity Profile
The toxicity of lead bis(didodecylbenzenesulphonate) has been evaluated in various studies, revealing significant insights into its safety profile:
- Acute Toxicity : Studies indicate moderate acute toxicity when administered orally or via inhalation, with LD50 values ranging from 404 mg/kg to 2300 mg/kg in animal models .
- Chronic Toxicity : Chronic exposure studies have identified the liver and kidneys as primary target organs, with observed effects including organ weight changes and biochemical alterations .
- Genotoxicity : Available data suggest that the compound does not exhibit significant genotoxic effects, indicating a lower risk for mutagenesis .
Case Studies
Several case studies provide insight into the practical implications of lead bis(didodecylbenzenesulphonate):
- Ecotoxicological Assessment : Research on the impact of dodecylbenzene sulfonate on aquatic organisms like Chironomus riparius demonstrated significant toxicokinetic behaviors and mortality rates at varying concentrations, highlighting the need for careful environmental monitoring .
- Enzyme Interaction Studies : A study investigating the interaction of cholinium dodecylbenzenesulfonate (a related compound) with cellulase revealed enhanced enzyme activity in micellar solutions. This suggests that similar compounds could be utilized to stabilize enzymes in industrial applications .
Data Summary Table
Property | Value/Description |
---|---|
Chemical Formula | C36H74O6S2Pb |
Molecular Weight | 682.16 g/mol |
LD50 (oral, rat) | 404 - 2300 mg/kg |
Target Organs | Liver, kidneys |
Mechanisms of Action | Protein denaturation, enzyme inactivation, membrane disruption |
Genotoxicity | Non-genotoxic |
Properties
CAS No. |
85865-92-5 |
---|---|
Molecular Formula |
C60H106O6PbS2 |
Molecular Weight |
1195 g/mol |
IUPAC Name |
2,3-didodecylbenzenesulfonate;lead(2+) |
InChI |
InChI=1S/2C30H54O3S.Pb/c2*1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2;/h2*23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33);/q;;+2/p-2 |
InChI Key |
XIUZFTGZFZPSIO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[Pb+2] |
Origin of Product |
United States |
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